molecular formula C11H10N4O B11044744 1-Cyano-1-(dicyanomethyl)-2,2-dimethyl-3-oxobutyl cyanide

1-Cyano-1-(dicyanomethyl)-2,2-dimethyl-3-oxobutyl cyanide

Cat. No.: B11044744
M. Wt: 214.22 g/mol
InChI Key: ALZJFTIQQQPFAN-UHFFFAOYSA-N
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Description

    is a complex organic compound with the following structural formula:

    1-Cyano-1-(dicyanomethyl)-2,2-dimethyl-3-oxobutyl cyanide: CH3C(CN)=C(CN)C(CH3)C(O)CN\text{CH}_3 - \text{C}(\text{CN}) = \text{C}(\text{CN}) - \text{C}(\text{CH}_3) - \text{C}(\text{O}) - \text{CN}CH3​−C(CN)=C(CN)−C(CH3​)−C(O)−CN

    .
  • It contains multiple functional groups, including a cyano group (CN) and a ketone group (C=O).
  • The compound’s systematic name reflects its substituents and functional groups.
  • Preparation Methods

  • Chemical Reactions Analysis

      1-Cyano-1-(dicyanomethyl)-2,2-dimethyl-3-oxobutyl cyanide: can undergo various reactions:

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies.

      Biology and Medicine: Research may explore its potential as a pharmacophore or as a precursor for bioactive molecules.

      Industry: It could serve as a building block for specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent, but the cyano group’s reactivity suggests involvement in nucleophilic processes.
    • Molecular targets and pathways would require further investigation.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of cyano and ketone groups distinguishes it.

      Similar Compounds: Other cyano-containing compounds, such as acetonitrile and benzonitrile, share some features.

    Remember that this compound’s applications and mechanisms are still areas of active research, and further studies are needed to fully understand its potential

    Properties

    Molecular Formula

    C11H10N4O

    Molecular Weight

    214.22 g/mol

    IUPAC Name

    3,3-dimethyl-4-oxopentane-1,1,2,2-tetracarbonitrile

    InChI

    InChI=1S/C11H10N4O/c1-8(16)10(2,3)11(6-14,7-15)9(4-12)5-13/h9H,1-3H3

    InChI Key

    ALZJFTIQQQPFAN-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)C(C)(C)C(C#N)(C#N)C(C#N)C#N

    Origin of Product

    United States

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